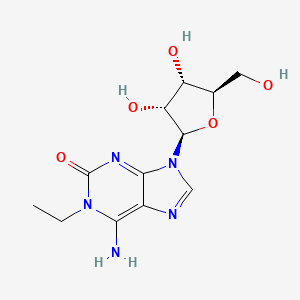![molecular formula C8H17N3 B12929563 1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
1,4,9-Triazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,9-Triazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing three nitrogen atoms. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable reagents to form the spirocyclic structure. For example, bromination of 1-methylpiperidine-4-carboxaldehyde followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,9-Triazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,9-Triazaspiro[5
Chemistry: It serves as a versatile scaffold in the synthesis of complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Derivatives of 1,4,9-Triazaspiro[5.5]undecane have been investigated as inhibitors of specific enzymes, such as METTL3, which is involved in RNA methylation and has implications in cancer and other diseases
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,4,9-Triazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, as METTL3 inhibitors, these compounds can bind to the active site of the enzyme, thereby inhibiting its activity and affecting RNA methylation pathways . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with two nitrogen atoms.
1,4,9-Triazaspiro[5.6]dodecane: A similar compound with an additional carbon atom in the ring structure.
Uniqueness
1,4,9-Triazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H17N3 |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2 |
InChI-Schlüssel |
LTEQKOJTJCNSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
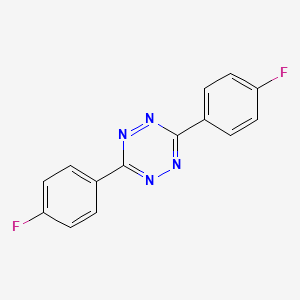
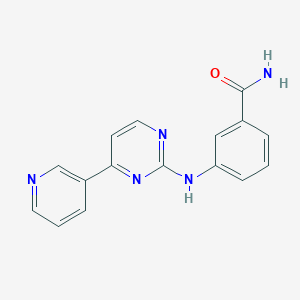
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
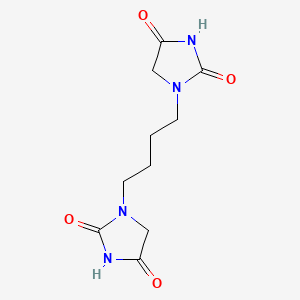

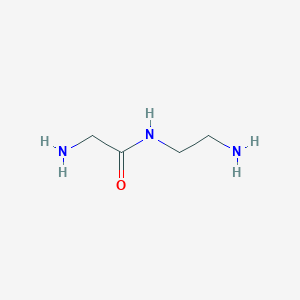
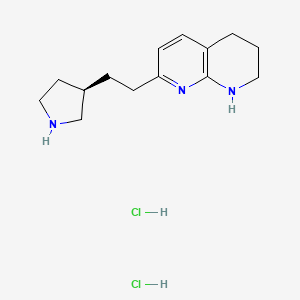
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)


